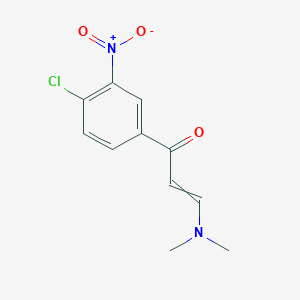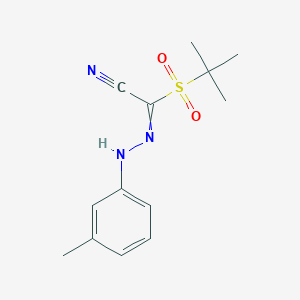
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Vue d'ensemble
Description
The compound "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" is not directly discussed in the provided papers. However, related compounds with nitrophenyl and fluorophenyl substituents on a pyrrole ring are mentioned, which can provide insights into the chemical behavior and properties of the compound . These related compounds are used in various applications, including electrochromic devices and as intermediates in organic synthesis, due to their unique electronic and structural properties .
Synthesis Analysis
The synthesis of pyrrole derivatives typically involves strategies such as the Paal-Knorr synthesis or reactions involving lithiation, especially when substituents like fluorine are present, which can direct the lithiation ortho to the substituent . While the exact synthesis of "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" is not detailed, the methodologies used for similar compounds suggest possible synthetic routes that could be adapted for this compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered heterocyclic ring with nitrogen. Substituents on the ring, such as nitro and fluoro groups, can influence the planarity and electronic distribution within the molecule. For instance, the presence of a nitro group can induce a dihedral angle between the pyrrole and phenyl rings, affecting the conjugation and electronic properties of the molecule .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including electropolymerization and radical addition reactions. The presence of electron-withdrawing groups like nitro can facilitate such reactions by stabilizing the intermediate species. For example, radical addition reactions of alcohols to nitrophenyl-pyrrolin-2-one have been investigated, which could be relevant to understanding the reactivity of "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Electron-withdrawing groups like nitro and fluoro can affect the acidity of hydrogen atoms in the molecule, the planarity of the rings, and the overall electronic properties. These properties are crucial in applications such as electrochromic devices, where the color change is a result of the electronic transitions within the polymer matrix . The copolymerization of pyrrole derivatives with other monomers like EDOT can enhance these electrochromic properties, leading to materials with fast switching times and high optical contrast .
Applications De Recherche Scientifique
2-Fluoro-5-nitrophenyl isocyanate
- Application Summary : This compound is an aromatic organic molecule that belongs to the isocyanate functional group class. It has potential applications in synthesizing pharmaceuticals and developing advanced materials.
- Methods of Application : The specific methods of application would depend on the particular synthesis or development process. Generally, isocyanates can react with various nucleophiles to form substituted ureas or carbamates.
- Results or Outcomes : The outcomes would depend on the specific reactions involved. For example, isocyanates readily react with water to form amines and carbon dioxide.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Application Summary : This compound has been studied for its potential as an antitubercular agent .
- Methods of Application : The compound was prepared and analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
- Results or Outcomes : The specific results of this research are not provided in the available information .
1-(2-Fluoro-5-nitrophenyl)ethanone
- Application Summary : This compound is an aromatic organic molecule that belongs to the ketone functional group . It has potential applications in synthesizing pharmaceuticals and developing advanced materials .
- Methods of Application : The specific methods of application would depend on the particular synthesis or development process. Generally, ketones can react with various nucleophiles to form substituted products .
- Results or Outcomes : The outcomes would depend on the specific reactions involved .
2-Fluoro-5-nitrobenzyl alcohol
- Application Summary : This compound is an aromatic organic molecule that belongs to the alcohol functional group . It has potential applications in synthesizing pharmaceuticals and developing advanced materials .
- Methods of Application : The specific methods of application would depend on the particular synthesis or development process. Generally, alcohols can react with various nucleophiles to form substituted products .
- Results or Outcomes : The outcomes would depend on the specific reactions involved .
1-(2-FLUORO-5-NITROPHENYL)-3-(2-HYDROXY-5-NITROPHENYL)UREA
- Application Summary : This compound has been studied for its potential as a pharmaceutical agent .
- Methods of Application : The compound was prepared and analyzed using various techniques .
- Results or Outcomes : The specific results of this research are not provided in the available information .
1-(2-Fluoro-5-nitrophenyl)ethanone
Propriétés
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIPFOMYLGXYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381744 | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
CAS RN |
96623-75-5 | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

